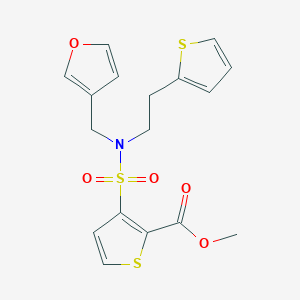
methyl 3-(N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C17H17NO5S3 and its molecular weight is 411.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl 3-(N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate (CAS Number: 1428360-00-2) is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
The compound's molecular structure is characterized by the following properties:
- Molecular Formula : C₁₆H₁₅N₁O₅S₃
- Molecular Weight : 397.5 g/mol
- Structural Components : The compound features a thiophene ring, furan moiety, and a sulfamoyl group, contributing to its biological activity.
Research indicates that compounds containing thiophene and furan derivatives can modulate various biological pathways. Specifically, this compound may exert its effects through the following mechanisms:
- Inhibition of Prolyl Hydroxylase Domain Proteins (PHDs) :
- Activation of HIF :
Anticancer Activity
A study focused on furan and thiophene derivatives demonstrated their potential as anticancer agents by activating HIF pathways, which are often dysregulated in tumors. The derivatives were evaluated for their ability to induce anti-hypoxic proteins, which protect cells from hypoxia-induced damage .
Neuroprotective Effects
Another area of investigation involves the neuroprotective properties of similar compounds. The ability to stabilize HIF has implications for treating neurodegenerative diseases where hypoxia plays a role in disease progression. The activation of neuroprotective pathways through HIF stabilization could be beneficial in conditions such as stroke and chronic neurodegeneration .
Case Studies
- Cell Line Studies :
- Animal Models :
Data Tables
| Property | Value |
|---|---|
| CAS Number | 1428360-00-2 |
| Molecular Weight | 397.5 g/mol |
| Molecular Formula | C₁₆H₁₅N₁O₅S₃ |
| Biological Activity | Anticancer, Neuroprotective |
| Study Type | Findings |
|---|---|
| In Vitro | Increased HIF activity; low cytotoxicity at certain concentrations |
| In Vivo | Enhanced protective effects against ischemia in FIH knockout mice |
Propiedades
IUPAC Name |
methyl 3-[furan-3-ylmethyl(2-thiophen-2-ylethyl)sulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S3/c1-22-17(19)16-15(6-10-25-16)26(20,21)18(11-13-5-8-23-12-13)7-4-14-3-2-9-24-14/h2-3,5-6,8-10,12H,4,7,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABFZFXIOSJVJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N(CCC2=CC=CS2)CC3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














